1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime
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Overview
Description
“1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime” is a derivative of 1H-Indole-3-carbaldehyde . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis and Reactions with Active Methylene Compounds : 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is involved in chemical syntheses, such as the reaction of indole-3-carbaldehyde with various compounds to produce crotonic condensation products. These reactions are significant in the study of chemical properties and structural formations of reaction products under different conditions (Suzdalev & Den’kina, 2011).
Applications in Molecular Magnetism
- Use in Paramagnetic Transition Metal Ion Coordination : This compound has been used as a ligand in the coordination of paramagnetic transition metal ions, leading to the creation of structures that exhibit single-molecule magnetic behavior. This application is vital in the development of new materials with specific magnetic properties (Giannopoulos et al., 2014).
Structural and Stereochemical Studies
Stereochemical Investigation : It plays a role in stereochemical studies, like the investigation of nucleophilic additions and the formation of diastereomeric mixtures of isomers. These studies are essential for understanding the stereochemistry of organic molecules (El-Samahy, 2005).
Structural Characterization and Analysis : The compound is used for the structural characterization of reaction products, which includes analysis using chemical and spectroscopic methods. This is crucial for confirming the structure of new compounds in organic chemistry (Janes et al., 2001).
Synthesis of Pharmaceutical and Biological Compounds
Synthesis of Antioxidant Agents : this compound derivatives have been synthesized and evaluated for their antioxidant activity. This is significant in the development of new antioxidant agents for potential therapeutic uses (Gopi & Dhanaraju, 2020).
Application in Antimicrobial Activity Studies : Derivatives of this compound have been synthesized and their antimicrobial activities tested. This research is crucial for the discovery of new compounds with potential as antimicrobial agents (Laxmi & Rajitha, 2010).
Analytical and Detection Applications
Use in Fluorescent Probes for Ion Detection : The compound has been used in the synthesis of fluorescent probes for detecting ions like hypochlorite, demonstrating its importance in analytical chemistry and environmental monitoring (Algi, 2016).
Detection of Chemical Warfare Agents : It has been applied in the synthesis of compounds for the detection of chemical warfare nerve agents, highlighting its role in the development of safety and defense-related technologies (Lee et al., 2012).
Future Directions
1H-Indole-3-carbaldehyde and its derivatives have been used in inherently sustainable multicomponent reactions from the period, 2014 to 2021 . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .
Properties
IUPAC Name |
(NE)-N-[(1-methyl-2-morpholin-4-ylindol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-13-5-3-2-4-11(13)12(10-15-18)14(16)17-6-8-19-9-7-17/h2-5,10,18H,6-9H2,1H3/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGLLIHPFYHYNN-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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